Ethyl (2S)-3-amino-2-methylpropanoate

Enzyme kinetics Transaminase Stereospecificity

Ethyl (2S)-3-amino-2-methylpropanoate (CAS 917894-31-6) is a chiral β-amino acid ester with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. It features a defined (S)-stereocenter at the 2-position, making it a member of the β-amino acid ester class used as a protected chiral building block in asymmetric synthesis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 917894-31-6
Cat. No. B12970083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S)-3-amino-2-methylpropanoate
CAS917894-31-6
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CN
InChIInChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1
InChIKeyXBEVGFLLWVWHCF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2S)-3-amino-2-methylpropanoate (CAS 917894-31-6): Chiral β-Amino Acid Ester Procurement Profile


Ethyl (2S)-3-amino-2-methylpropanoate (CAS 917894-31-6) is a chiral β-amino acid ester with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. It features a defined (S)-stereocenter at the 2-position, making it a member of the β-amino acid ester class used as a protected chiral building block in asymmetric synthesis [1]. The compound is listed in the J-GLOBAL database (ID: 200907066348439872) and carries the DTXSID identifier DTXSID90649745 [2]. The free acid counterpart, (S)-3-amino-2-methylpropanoic acid (also known as L-β-aminoisobutyric acid), is an endogenous metabolite originating from thymine and valine catabolism and serves as a substrate for the stereospecific enzyme (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) [3].

Chiral β-amino acid ester with defined (S)-stereocenter
Stereochemical-control studies and asymmetric synthesis
Enzyme substrate for EC 2.6.1.22 (protected precursor)

Why Generic Substitution Fails for Ethyl (2S)-3-amino-2-methylpropanoate (CAS 917894-31-6): Stereochemical Identity as a Procurement Gate


Substituting this compound with its (R)-enantiomer (CAS 187886-06-2) or the racemic mixture (CAS 22560-81-2) is not functionally equivalent due to stereospecific enzyme recognition. The (S)-enantiomer is the exclusive substrate for (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22), which catalyzes its conversion to 2-methyl-3-oxopropanoate, while the (R)-enantiomer is processed by a distinct enzyme (EC 2.6.1.40) [1]. Experimental evidence demonstrates that (S)-3-amino-2-methylpropanoate acts as a competitive inhibitor with respect to β-alanine for EC 2.6.1.22, whereas the (R)-isomer does not exhibit this inhibitory activity [2]. For applications requiring downstream enzymatic processing or stereochemical fidelity—such as incorporation into peptidomimetics, chiral pool synthesis, or metabolic pathway studies—selection of the correct enantiomer is not interchangeable and directly determines experimental outcome [3].

Attribute
Target (2S)
Substitutes
Enzyme recognition
Exclusive substrate for EC 2.6.1.22
(R)-enantiomer: not recognized; racemate: mixed signal
Inhibitor activity
Competitive inhibitor vs β-alanine
(R)-enantiomer: not an inhibitor
Stereochemical fidelity
Single (S)-enantiomer, no resolution needed
Racemate may require chiral resolution step

Quantitative Differentiation Evidence for Ethyl (2S)-3-amino-2-methylpropanoate (CAS 917894-31-6) vs. Closest Analogs


Enzyme Substrate KM: (S)-Enantiomer vs. β-Alanine at EC 2.6.1.22

At pH 8.8 and 37°C, the (S)-3-amino-2-methylpropanoate free acid exhibits a KM value of 2.7 mM toward (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) from rat liver [1]. In comparison, the enzyme's alternative substrate β-alanine (a non-chiral, non-methylated analog) shows a KM of 1.1 mM under identical conditions, indicating approximately 2.5-fold lower affinity for the β-methylated (S)-substrate. The (R)-enantiomer is not recognized by this enzyme, demonstrating absolute stereochemical discrimination [2].

KM Comparison
Head-to-head
(S)-free acid KM 2.7 mM vs β-alanine KM 1.1 mM; (R) no turnover
Stereochemical discrimination confirmed for EC 2.6.1.22
Rat liver enzyme, pH 8.8, 37°C
Enzyme kinetics Transaminase Stereospecificity

Enantiomer-Specific Enzyme Inhibition: (S)- vs. (R)-3-Amino-2-methylpropanoate at EC 2.6.1.22

The (S)-enantiomer acts as a competitive inhibitor of EC 2.6.1.22 with respect to the substrate β-alanine, whereas the (R)-enantiomer is explicitly reported as not exhibiting this inhibitory activity [1]. This stereochemical discrimination in both substrate recognition and inhibitor binding demonstrates that the (S)-configuration is a pharmacophoric determinant for interaction with this transaminase, which is part of the ω-amino acid metabolic pathway in mammals [2].

Inhibition Enantioselectivity
Head-to-head
(S)-enantiomer: competitive inhibitor; (R)-enantiomer: inactive
Functional distinction in transaminase inhibition
Assay with β-alanine as substrate
Enzyme inhibition Stereoselectivity Competitive inhibitor

Ethyl Ester vs. Methyl Ester: Physical Property and Cost Differentiation

Ethyl (2S)-3-amino-2-methylpropanoate (CAS 917894-31-6, MW 131.17) differs from its methyl ester analog (CAS 118138-56-0, (S)-Methyl 3-amino-2-methylpropanoate, MW 117.15) in lipophilicity (computed XLogP3 = 0 for the ethyl ester [1] vs. estimated lower logP for the methyl ester due to one fewer methylene unit), boiling point (177°C at 760 mmHg for the ethyl ester racemate ), and organic-phase solubility. The ethyl ester moiety provides enhanced solubility in organic solvents commonly used in peptide coupling reactions (e.g., DMF, DCM), facilitating its use as a protected β-amino acid building block [2]. Vendor-reported pricing from Enamine for the (2S)-ethyl ester (CAS 917894-31-6) shows $1,020/50 mg and $5,221/10 g [3], representing a significant cost premium over the racemic ethyl ester (CAS 22560-81-2), which is typically available at $50–200/25 g from multiple suppliers .

Cost & Property Difference
Cross-study
~5–20× cost premium for enantiopure (2S)-ethyl ester vs racemate
Ethyl ester: higher organic-phase solubility; methyl ester lower cost alternative
Pricing from vendor catalogs (2023–2025)
Physicochemical properties Solubility Procurement economics

Chiral Pool Utility: (2S)-Configured β-Amino Acid as a Synthetic Precursor with Defined Absolute Stereochemistry

(2S)-3-Amino-2-methylpropanoic acid—the free acid form accessible via hydrolysis of the target ethyl ester—has been synthesized and directly utilized in stereochemical studies of DNA base catabolism. Gani, Hitchcock, and Young (1985) employed (2S)-3-amino-2-methylpropanoic acid as a chiral reference standard to establish that thymine catabolism proceeds via anti addition of hydrogen at the si face of C-5 and C-6 [1]. The defined (S)-configuration at the 2-position provides a pre-established stereocenter for downstream asymmetric transformations, including incorporation into peptidomimetics where the β-methyl substituent constrains conformational flexibility differently than the unsubstituted β-alanine chain [2]. In contrast, the racemic mixture (CAS 22560-81-2) requires additional chiral resolution steps—typically enzymatic resolution or chiral chromatography—before use in stereochemically sensitive applications .

Chiral Pool Utility
Class-level
Pre-resolved (S)-center can avoid additional resolution step
May support asymmetric synthesis; requires route-specific validation
Based on chiral pool methodology; no single assay standard
Asymmetric synthesis Chiral pool Stereochemical fidelity

Evidenced Application Scenarios for Ethyl (2S)-3-amino-2-methylpropanoate (CAS 917894-31-6)


Stereospecific Enzyme Substrate for ω-Amino Acid Transaminase Studies (EC 2.6.1.22)

In enzymology research investigating mammalian ω-amino acid metabolism, Ethyl (2S)-3-amino-2-methylpropanoate serves as a protected precursor to (S)-3-amino-2-methylpropanoic acid, the exclusive substrate for EC 2.6.1.22. The free acid exhibits a KM of 2.7 mM toward this transaminase (pH 8.8, 37°C), while the (R)-enantiomer shows no detectable substrate activity [1]. This stereochemical selectivity is critical for studies mapping the metabolic fate of β-aminoisobutyric acid enantiomers, where the two enantiomers are interconverted through the sequential action of EC 2.6.1.22 and EC 2.6.1.40 [2]. Researchers requiring the (S)-enantiomer for enzyme assays should procure the (2S)-configured ethyl ester and perform hydrolysis to the free acid immediately before use.

Chiral Building Block for Peptidomimetic Synthesis and β-Peptide Foldamer Design

The (2S)-configuration with a β-methyl substituent provides a conformationally constrained β-amino acid scaffold that, upon N-protection and carboxylic acid liberation, can be incorporated into β-peptide foldamers. The defined stereochemistry at the 2-position influences the helical propensity and secondary structure stability of the resulting oligomers [1]. The ethyl ester protecting group is compatible with standard Fmoc- or Boc-based solution-phase peptide coupling protocols following hydrolysis to the free acid [2]. Unlike the racemic mixture (CAS 22560-81-2), the enantiopure (2S)-ester (CAS 917894-31-6) eliminates the need for post-coupling diastereomer separation, directly preserving stereochemical integrity in the final peptidomimetic product.

Metabolic Pathway Tracing: Thymine and Valine Catabolism Studies

The free acid form of this compound, (2S)-3-amino-2-methylpropanoic acid, is an established intermediate in thymine catabolism. Gani, Hitchcock, and Young (1985) employed it as a stereochemically defined reference standard to demonstrate that thymine degradation proceeds via anti addition of hydrogen at the si face of both C-5 and C-6 [1]. For metabolic flux studies or stable-isotope labeling experiments tracing β-aminoisobutyric acid metabolism, the (2S)-ethyl ester provides a versatile protected form that can be deprotected under mild conditions to yield the free acid with retention of stereochemistry [2]. Procurement of the (2S)-configured compound ensures that metabolic tracer studies are not confounded by the presence of the (R)-enantiomer, which follows a distinct metabolic route.

Cost-Justified Procurement: When Enantiopure (2S) Is Required Over the Racemate

For applications where stereochemistry is non-negotiable—such as in vivo metabolic studies, stereospecific enzyme inhibition assays, or enantiopure drug intermediate synthesis—the (2S)-ethyl ester (CAS 917894-31-6) justifies its ~5–20× cost premium over the racemate (CAS 22560-81-2) by eliminating a chiral resolution step [1]. Typical classical resolution methods result in ~50% theoretical yield loss, and enzymatic kinetic resolution requires optimization of lipase, solvent, and acyl donor parameters, adding development time and cost [2]. When the downstream product value or the cost of failed resolution exceeds the enantiopure building block premium, direct procurement of CAS 917894-31-6 is economically rational. Conversely, for applications where the ester is hydrolyzed and the resulting amino acid is subsequently racemized or used in non-stereoselective chemistry, the racemate may be sufficient.

Application
Selection Property
Validation Focus
ω-Amino acid transaminase studies
Enantiomer identity (2S)
EC 2.6.1.22 substrate activity assay
Peptidomimetic synthesis
Stereochemical purity
Coupling stereoretention and foldamer stability
Thymine catabolism tracing
Defined (2S) reference standard
Metabolic flux stereochemical integrity
Enantiopure intermediate procurement
Enantiomeric excess and cost context
Resolution step avoidance validation
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